(E)-3-(5-Chloro-2-hydroxyphenyl)-2-methylacrylaldehyde
Description
(E)-3-(5-Chloro-2-hydroxyphenyl)-2-methylacrylaldehyde is an α,β-unsaturated aldehyde featuring a 5-chloro-2-hydroxyphenyl substituent and a methyl group at the α-position of the acrylaldehyde backbone. The (E)-configuration denotes a trans arrangement of the phenyl and methyl groups across the double bond, which influences its electronic properties and reactivity.
Properties
IUPAC Name |
(E)-3-(5-chloro-2-hydroxyphenyl)-2-methylprop-2-enal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-7(6-12)4-8-5-9(11)2-3-10(8)13/h2-6,13H,1H3/b7-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOJOPIJARRCBE-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=C(C=CC(=C1)Cl)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=C(C=CC(=C1)Cl)O)/C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-Chloro-2-hydroxyphenyl)-2-methylacrylaldehyde typically involves the condensation of 5-chloro-2-hydroxybenzaldehyde with an appropriate methylacrylate derivative. The reaction is usually carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(5-Chloro-2-hydroxyphenyl)-2-methylacrylaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 3-(5-Chloro-2-hydroxyphenyl)-2-methylacrylic acid.
Reduction: 3-(5-Chloro-2-hydroxyphenyl)-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 197.03639 | 138.7 |
| [M+Na]+ | 219.01833 | 152.4 |
| [M+NH4]+ | 214.06293 | 146.9 |
| [M+K]+ | 234.99227 | 145.6 |
| [M-H]- | 195.02183 | 140.0 |
| [M+Na-2H]- | 217.00378 | 144.9 |
| [M]+ | 196.02856 | 141.2 |
| [M]- | 196.02966 | 141.2 |
Medicinal Chemistry
(E)-3-(5-Chloro-2-hydroxyphenyl)-2-methylacrylaldehyde has shown potential in medicinal chemistry due to its structural similarity to other bioactive compounds. Its ability to interact with biological targets makes it a candidate for further investigation in drug development.
Case Study: Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. The presence of the hydroxyl group may enhance its interaction with cellular targets involved in cancer progression.
Agrochemicals
The compound's reactive aldehyde group suggests potential applications in the synthesis of agrochemicals, particularly as a building block for herbicides or pesticides.
Case Study: Herbicide Development
Studies have explored the modification of phenolic compounds to create herbicides that target specific plant pathways. The chlorinated phenol structure may contribute to herbicidal efficacy against certain weeds.
Materials Science
In materials science, this compound can be utilized in the formulation of polymers or coatings due to its reactive double bond.
Case Study: Polymer Synthesis
Research has investigated the polymerization of similar acrylaldehydes to create thermosetting resins with enhanced thermal stability and mechanical properties, suitable for industrial applications.
Analytical Chemistry
The compound can serve as a standard in analytical chemistry for developing methods to quantify similar compounds in complex mixtures.
Case Study: Chromatographic Techniques
Studies have employed chromatographic techniques to analyze environmental samples for phenolic compounds, using derivatives like this compound as calibration standards.
Mechanism of Action
The mechanism of action of (E)-3-(5-Chloro-2-hydroxyphenyl)-2-methylacrylaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with target molecules and modulating their function.
Comparison with Similar Compounds
Key Observations :
- The 5-chloro-2-hydroxyphenyl moiety is conserved across several analogs, suggesting a role in bioactivity (e.g., antimicrobial or antityrosinase effects) .
Physicochemical and Spectroscopic Properties
- Solubility : The hydroxyl and aldehyde groups may improve aqueous solubility compared to purely aromatic analogs, though the chloro and methyl groups could counteract this by increasing hydrophobicity.
- Spectroscopy :
- ¹H-NMR : The E-configuration would produce a deshielded aldehyde proton (~9.5–10.5 ppm) and distinct coupling patterns for the α,β-unsaturated system (J ≈ 12–16 Hz for trans protons) .
- MS : A molecular ion peak [M]⁺ at m/z 210–215 is anticipated, with fragmentation patterns reflecting loss of Cl (∼35 amu) and CH₃CO groups .
Research Findings and Implications
Biological Activity
(E)-3-(5-Chloro-2-hydroxyphenyl)-2-methylacrylaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, including antioxidant properties, effects on enzyme modulation, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a chloro-substituted phenolic moiety attached to a methylacrylaldehyde backbone. The presence of the hydroxyl group on the aromatic ring enhances its reactivity and biological activity.
1. Antioxidant Activity
Recent studies have demonstrated that this compound exhibits significant antioxidant properties. The antioxidant activity was evaluated using the DPPH radical scavenging method, which is a standard assay for assessing the ability of compounds to donate electrons or hydrogen atoms to neutralize free radicals.
- DPPH Scavenging Activity : The compound showed a high percentage of DPPH radical scavenging ability, indicating its potential as a natural antioxidant. For comparison, ascorbic acid was used as a positive control with an efficiency of 88.6%, while the tested compound demonstrated comparable results .
2. Modulation of Enzyme Activity
The compound has also been investigated for its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), enzymes involved in the catabolism of tryptophan through the kynurenine pathway.
- Mechanism of Action : By inhibiting these enzymes, this compound may help in modulating immune responses and could be beneficial in conditions where tryptophan depletion is implicated, such as cancer and immune disorders .
Case Study 1: Antioxidant Efficacy
A study conducted on various derivatives of phenolic compounds, including this compound, reported that modifications in the structure could lead to enhanced antioxidant activity. The findings suggested that compounds with similar structural motifs could be optimized for higher efficacy against oxidative stress .
Case Study 2: Enzyme Inhibition
In another research effort focusing on IDO and TDO modulation, it was found that certain derivatives of phenolic compounds exhibited inhibitory effects on these enzymes. The implications of this study suggest that this compound could be explored further for therapeutic applications in cancer treatment by restoring tryptophan levels and enhancing immune function .
Research Findings Summary
| Activity | Methodology | Findings |
|---|---|---|
| Antioxidant | DPPH Radical Scavenging | High scavenging ability comparable to ascorbic acid |
| Enzyme Inhibition | Enzyme assays on IDO/TDO | Potential inhibitor; may enhance immune response |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
